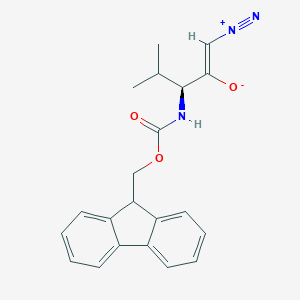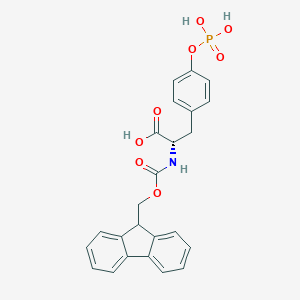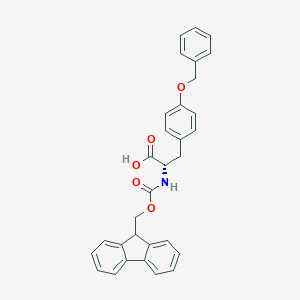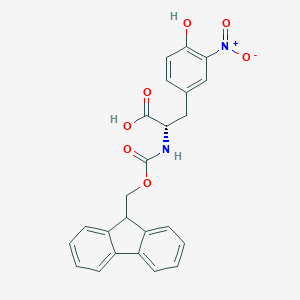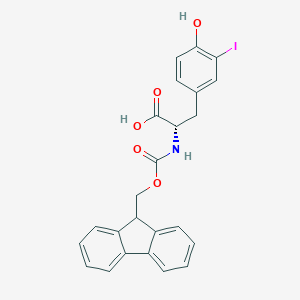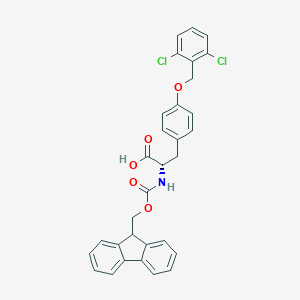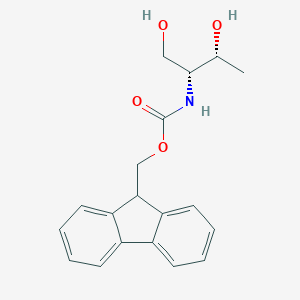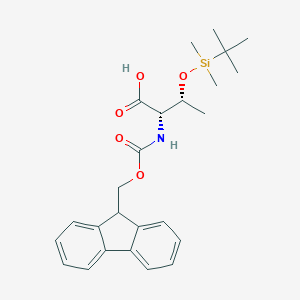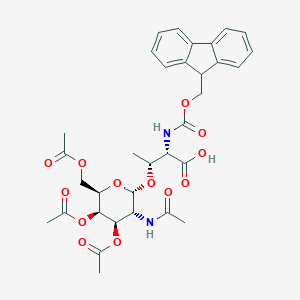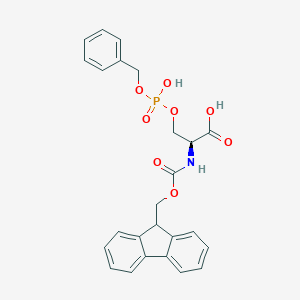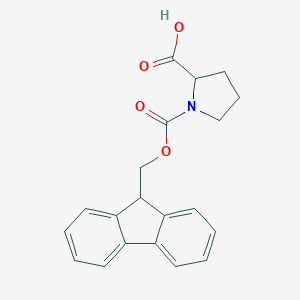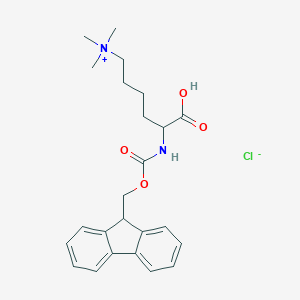
Fmoc-Lys(Me)3-OH chloride
Übersicht
Beschreibung
Fmoc-Lys(Me)3-OH chloride, also known as Fmoc-Lys(3-Methyl)-OH chloride, is an amino acid derivative used in organic synthesis as an intermediate for the preparation of peptides and other compounds. It is a member of the Fmoc (9-fluorenylmethoxycarbonyl) family of amino acid derivatives, and is one of the most widely used reagents in peptide synthesis. Fmoc-Lys(Me)3-OH chloride is a versatile reagent, and is used in a variety of applications, including medicinal chemistry, protein engineering, and bioconjugation.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gels : Fmoc-Lys(Fmoc)-OH is used in the creation of supramolecular hydrogels, which have applications in the biomedical field due to their biocompatible and biodegradable properties. These gels show antimicrobial activity, and their effectiveness can be enhanced with silver mixtures (Croitoriu et al., 2021).
Polypeptide Synthesis : Fmoc-Lys(Boc)-OH is used for synthesizing polypeptides, which could provide new methods for disease prevention and treatment. The synthesis process aims to improve efficiency and yield (Zhao Yi-nan & Melanie Key, 2013).
Organogelators : Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s serve as organogelators, forming stable thermo-reversible organogels in various solvents. These materials self-assemble into nanofiber, nanoribbon, or nanotube network structures, which have potential applications in nanotechnology (Zong et al., 2016).
Peptide Ligation : Azido-protected Fmoc–Lys–OH is synthesized and used in peptide ligation, a process important in the synthesis of various biomolecules (Katayama et al., 2008).
Ultrasound-induced Gelation : Fmoc-Lys(Fmoc)-OH and its derivatives can gelate various alcohols and aromatic solvents under sonication, displaying low minimum gelation concentrations. This property is significant for the development of novel materials and drug delivery systems (Geng et al., 2017).
Lipidomics : Fmoc chloride is used in the analysis of ethanolamine glycerophospholipid (PE) and lysoPE molecular species, enhancing the sensitivity and identification in mass spectrometry, which is crucial for understanding complex lipidomes (Han et al., 2005).
Antimicrobial Peptides : Fmoc groups are used in the synthesis of antimicrobial peptides, which have potential applications in treating infections (Liakopoulou-Kyriakides et al., 1997).
Insulin Analogs Synthesis : Fmoc-Lys(Pac)-OH is utilized in the preparation of novel semisynthetic insulin analogs, an important advancement in diabetes treatment (Žáková et al., 2007).
Eigenschaften
IUPAC Name |
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRNPVABVHOAJ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Me)3-OH chloride | |
CAS RN |
201004-29-7 | |
| Record name | 1-Pentanaminium, 5-carboxy-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-N,N,N-trimethyl-, chloride (1:1), (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



